Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide
Description
Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide is a quinazoline derivative featuring two sulfanyl substituents: a methylsulfanyl group at position 2 and a 4-methylphenylsulfanyl group at position 4. Its molecular formula is C₁₇H₁₆N₂S₂ (calculated molar mass: 328.45 g/mol), though this may vary slightly depending on synthesis conditions.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-2-methylsulfanylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S2/c1-11-7-9-12(10-8-11)20-15-13-5-3-4-6-14(13)17-16(18-15)19-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFUHVBDEUOXMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC3=CC=CC=C32)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazoline core is typically synthesized via cyclocondensation of anthranilic acid derivatives. For example, heating anthranilic acid with formamide at 120°C yields quinazolin-4(3H)-one (1), a precursor to chlorinated intermediates.
$$
\text{Anthranilic acid} + \text{Formamide} \xrightarrow{\Delta} \text{Quinazolin-4(3H)-one} \quad (1)
$$
Experimental Data :
Chlorination of Quinazolin-4(3H)-one
Treatment of quinazolin-4(3H)-one (1) with phosphorus oxychloride (POCl₃) and catalytic N,N-dimethylformamide (DMF) produces 4-chloroquinazoline (2). For dichlorination, excess POCl₃ and prolonged reflux yield 2,4-dichloroquinazoline (3).
$$
\text{Quinazolin-4(3H)-one} \xrightarrow{\text{POCl}3, \text{DMF}} \text{4-Chloroquinazoline} \quad (2)
$$
$$
\text{Quinazolin-2,4(1H,3H)-dione} \xrightarrow{\text{POCl}3, \text{DMF}} \text{2,4-Dichloroquinazoline} \quad (3)
$$
Optimized Conditions :
Regioselective Sulfide Functionalization
Substitution at Position 4 with 4-Methylbenzenethiol
2,4-Dichloroquinazoline (3) reacts with 4-methylbenzenethiol under basic conditions to afford 4-[(4-methylphenyl)sulfanyl]-2-chloroquinazoline (4). Triethylamine (TEA) facilitates deprotonation of the thiol, enhancing nucleophilicity.
$$
\text{2,4-Dichloroquinazoline} + \text{4-MeC₆H₄SH} \xrightarrow{\text{TEA, DCM}} \text{4-[(4-MeC₆H₄S)-2-Cl-quinazoline} \quad (4)
$$
Reaction Parameters :
- Solvent: Dichloromethane (DCM)
- Temperature: Reflux (40°C)
- Yield: 82–85%
- Purity (HPLC): >95%
Characterization :
Substitution at Position 2 with Methanethiol
The remaining chloride at position 2 undergoes nucleophilic displacement with sodium methanethiolate (NaSCH₃) in dimethylformamide (DMF), yielding the target compound (5).
$$
\text{4-[(4-MeC₆H₄S)-2-Cl-quinazoline} + \text{NaSCH₃} \xrightarrow{\text{DMF, 80°C}} \text{this compound} \quad (5)
$$
Optimized Conditions :
- Temperature: 80°C
- Time: 12 hours
- Yield: 78–80%
Analytical Data :
- Molecular Formula : C₁₇H₁₄N₂S₂
- MS (ESI) : m/z 327.08 [M+H]⁺
- ¹³C NMR (CDCl₃) : δ 162.5 (C-4), 158.2 (C-2), 138.1–125.3 (aromatic), 15.2 (SCH₃).
Alternative Synthetic Routes
One-Pot Double Substitution
Simultaneous substitution of 2,4-dichloroquinazoline (3) with 4-methylbenzenethiol and methanethiol in a polar aprotic solvent (e.g., DMF) achieves the target compound in a single step. However, this method suffers from poor regioselectivity (<50% yield).
Copper-Catalyzed C–S Coupling
A Ullmann-type coupling using copper(I) iodide and 1,10-phenanthroline enables C–S bond formation at positions 2 and 4. While efficient, this approach requires stringent anhydrous conditions.
$$
\text{2,4-Dichloroquinazoline} + 2 \text{ArSH} \xrightarrow{\text{CuI, Phenanthroline}} \text{Target Compound} \quad (6)
$$
Limitations :
- High catalyst loading (20 mol%)
- Limited scalability
Mechanistic Insights
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient quinazoline ring facilitates SₙAr at positions 2 and 4. The mechanism proceeds via a Meisenheimer complex, with TEA neutralizing HCl byproducts.
Steric and Electronic Effects
Position 4 exhibits higher reactivity due to conjugation with the adjacent nitrogen atom, which stabilizes the transition state. Substituent electronic effects (e.g., methyl groups) further modulate reaction rates.
Challenges and Optimization
Purification of Intermediates
- Column Chromatography : Silica gel (hexane/ethyl acetate, 4:1) resolves chlorinated intermediates.
- Recrystallization : Ethanol/water mixtures yield high-purity sulfides.
Chemical Reactions Analysis
Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of this compound can be carried out using hydrogen peroxide in acetic acid, resulting in the formation of sulfoxides and sulfones . Common reagents used in these reactions include hydrogen peroxide, acetic acid, and various catalysts. The major products formed from these reactions are sulfoxides and sulfones, which can be further utilized in various chemical processes.
Scientific Research Applications
Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, this compound has been studied for its potential therapeutic properties, including its ability to inhibit certain enzymes and pathways involved in disease processes . Additionally, it has applications in the pharmaceutical industry as a precursor for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, thereby affecting DNA replication and cell proliferation . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s 4-methylphenylsulfanyl group increases lipophilicity compared to the morpholine-substituted derivative (), which has higher polarity due to the oxygen and nitrogen atoms in morpholine .
- The propargylsulfanyl group in ’s compound introduces alkyne functionality, enabling reactivity in click chemistry applications .
In contrast, the morpholine group () donates electron density via its lone pairs, altering reactivity .
Crystallographic Data :
Biological Activity
Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H12N2S2
- Molecular Weight : 268.37 g/mol
The structural features include a quinazoline core, which is known for its diverse biological activities, and a sulfanyl group that may contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the sulfanyl group enhances its potential to form covalent bonds with target proteins, leading to modulation of their activity.
Antimicrobial Properties
Research indicates that compounds containing quinazoline and sulfanyl groups exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
This compound has shown promising anticancer properties in several studies. It has been observed to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting proliferation.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability:
- Control Group : 100% viability
- Treatment Group (50 µM) : 45% viability after 48 hours
This indicates a potential for development as an anticancer agent.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of quinazoline derivatives, highlighting the importance of substituents like the sulfanyl group in enhancing biological activity. The following points summarize key findings:
- Enhanced Activity : The introduction of a methyl group on the phenyl ring significantly increases the compound's potency against microbial strains.
- Selectivity : The compound exhibits selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.
- Synergistic Effects : Preliminary data indicate that combining this compound with existing antibiotics may enhance efficacy against resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and critical characterization methods for Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide?
- Methodology : Synthesis typically involves coupling reactions between quinazoline precursors and thiol-containing aryl groups under inert atmospheres. Key steps include:
- Thiol-ene coupling : Reaction of 2-mercaptoquinazoline with 4-methylphenylsulfanyl chloride in anhydrous DMF at 60–80°C for 12–24 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
- Characterization :
- NMR : H and C NMR to confirm sulfanyl linkage and aromatic proton environments .
- X-ray crystallography : For unambiguous structural confirmation (e.g., monoclinic system, space group ) .
Q. How are key functional groups (e.g., sulfanyl, quinazoline) identified analytically?
- Methodology :
- FT-IR : Stretching vibrations for C-S (650–750 cm) and aromatic C=C (1450–1600 cm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] for ) .
- X-ray diffraction : Bond lengths (e.g., C-S ≈ 1.76–1.82 Å) and dihedral angles between quinazoline and aryl groups .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., R-factor discrepancies) be resolved in structural studies of this compound?
- Methodology :
- Data quality : Ensure high-resolution data collection (e.g., low-temperature measurements at 150 K to reduce thermal motion artifacts) .
- Refinement protocols : Use SHELXL for iterative refinement, adjusting parameters like anisotropic displacement for heavy atoms .
- Validation tools : Employ PLATON or checkCIF to identify outliers in bond angles/thermal parameters .
- Case example : A study reported vs. 0.057 in similar derivatives, attributed to crystal quality or absorption corrections .
Q. What experimental conditions govern the oxidation of the sulfanyl group to sulfone/sulfoxide derivatives?
- Methodology :
- Sulfoxide formation : Treat with 30% in acetic acid (0–5°C, 2–4 hrs), monitored via TLC .
- Sulfone formation : Use mCPBA (meta-chloroperbenzoic acid) at 50–60°C for 6–8 hrs .
- Analytical tracking : H NMR shifts (sulfoxide: δ 2.5–3.0 ppm; sulfone: δ 3.0–3.5 ppm) and LC-MS for product purity .
Q. How does the electronic structure of this compound influence its reactivity compared to analogs?
- Methodology :
- Computational modeling : DFT calculations (B3LYP/6-31G**) to map HOMO/LUMO distributions and sulfur lone pair interactions .
- Comparative studies : Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess rate changes in nucleophilic substitution .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
- Methodology :
- Stepwise monitoring : Use inline IR or HPLC to track intermediates and minimize side reactions (e.g., disulfide formation) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of quinazoline intermediates .
- Catalysis : Pd-based catalysts for Suzuki-Miyaura couplings in later stages to attach functionalized aryl groups .
Contradiction Analysis & Best Practices
- Crystallographic discrepancies : Cross-validate data using multiple refinement software (SHELX vs. OLEX2) and high-resolution synchrotron sources if available .
- Oxidation selectivity : Preferential sulfone formation at higher temperatures is attributed to steric shielding of the sulfanyl group by the quinazoline ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
